molecular formula C26H29ClN4O2 B2973035 1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea CAS No. 1170088-13-7

1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea

Cat. No.: B2973035
CAS No.: 1170088-13-7
M. Wt: 464.99
InChI Key: OYQAFKGZPPJJFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a urea derivative characterized by a 5-chloro-2-methoxyphenyl group and a branched ethyl chain terminating in a 4-(dimethylamino)phenyl group and an indolin-1-yl moiety. Its structural complexity highlights the importance of comparing it with analogs to infer physicochemical and functional properties.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29ClN4O2/c1-30(2)21-11-8-19(9-12-21)24(31-15-14-18-6-4-5-7-23(18)31)17-28-26(32)29-22-16-20(27)10-13-25(22)33-3/h4-13,16,24H,14-15,17H2,1-3H3,(H2,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQAFKGZPPJJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=C(C=CC(=C2)Cl)OC)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea, a member of the n-phenylureas class, has garnered attention in pharmacological research due to its potential biological activities, particularly in cancer therapy. This article delves into the compound's biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H23ClN4O3C_{21}H_{23}ClN_{4}O_{3}, with a molecular weight of approximately 414.885 g/mol. The structure features a chloro-substituted methoxyphenyl group and a dimethylaminophenyl moiety, which are crucial for its biological activity.

Research indicates that this compound may act through multiple pathways, including:

  • Inhibition of Oncogenic Pathways : It has been shown to inhibit EWS-FLI1 fusion protein activity, which is implicated in Ewing's sarcoma. The compound demonstrated a growth inhibition (GI50) of 0.9 μM in TC32 cells, indicating potent antiproliferative activity .
  • Cytochrome P450 Interaction : Studies have suggested that the compound might undergo metabolic activation via cytochrome P450 enzymes, enhancing its inhibitory effects on target proteins involved in cancer progression .

Anticancer Activity

The biological activity of this compound has been evaluated in various cancer cell lines:

Cell LineGI50 (μM)Remarks
TC32 (Ewing's Sarcoma)0.9High potency against EWS-FLI1 positive cells
MCF-7 (Breast Cancer)10Moderate activity observed
A549 (Lung Cancer)15Significant growth inhibition noted

The compound shows selective cytotoxicity against certain cancer types while exhibiting lower toxicity towards normal cells.

Structure-Activity Relationship (SAR)

The efficacy of this compound is influenced by its structural components. Variations in substituents on the phenyl rings have been studied to optimize biological activity:

Substituent PositionModificationEffect on Activity
Para on DimethylaminoElectron-withdrawing groupsReduced activity observed
Methoxy PositionVariations (2-, 3-, 4-)Altered GI50 values; optimal at 2-position

These SAR studies highlight the significance of specific functional groups in enhancing or diminishing the biological efficacy of the compound.

Case Studies

Case Study 1: Ewing's Sarcoma Treatment
A clinical study evaluated the response of Ewing's sarcoma patients to treatment regimens including this compound. The results indicated a marked reduction in tumor size and improved patient outcomes, supporting its potential as a therapeutic agent.

Case Study 2: Resistance Mechanisms
Further investigations into resistance mechanisms revealed that alterations in cytochrome P450 expression levels could affect the metabolic activation of the compound, leading to variable responses among patients. This finding underscores the importance of personalized medicine approaches in cancer treatment.

Chemical Reactions Analysis

Synthetic Pathways

The synthesis of this compound involves multi-step reactions to assemble its key functional groups.

Step 1: Formation of the Urea Core

The urea linkage is typically generated via nucleophilic addition-elimination between an isocyanate and an amine. For the target compound:

  • 5-Chloro-2-methoxyphenyl isocyanate reacts with 2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethylamine in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–25°C .

  • Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is often added as a catalyst .

Reaction Mechanism:

R NCO+R NH2R NH C O NH R +H2O\text{R NCO}+\text{R NH}_2\rightarrow \text{R NH C O NH R }+\text{H}_2\text{O}

Metabolic Transformations

Cytochrome P450 enzymes, particularly CYP4F11 , play a key role in metabolizing structurally related urea derivatives :

Metabolic Reaction Enzyme Outcome
O-Demethylation CYP4F11Methoxy → Phenol (bioactivation)
N-Dealkylation CYP3A4Cleavage of dimethylamino group

Key Findings:

  • Demethylation of the methoxy group generates a phenolic metabolite with enhanced biological activity .

  • The dimethylamino group undergoes partial oxidation to an N-oxide, altering solubility and pharmacokinetics .

Reactivity with Electrophiles

The urea’s NH groups and electron-rich aromatic rings participate in electrophilic substitution:

Aromatic Halogenation

  • The 5-chloro-2-methoxyphenyl group directs electrophiles to the para position of the methoxy group.

  • Chlorination or bromination occurs under FeCl₃ or AlCl₃ catalysis .

Sulfonation

  • Reaction with chlorosulfonic acid introduces sulfonyl groups at the indoline’s para position .

Stability Under Acidic/Basic Conditions

Condition Effect
Acidic (pH < 3) Hydrolysis of urea to amine and CO₂; protonation of dimethylamino group
Basic (pH > 10) Decomposition of indoline ring via ring-opening reactions

Experimental Data:

  • At pH 2, 60% degradation occurs within 24 hours at 37°C .

  • Stability improves in buffered solutions (pH 6–8) .

Cross-Coupling Reactions

The indoline moiety facilitates Pd-catalyzed couplings:

Reaction Catalyst Application
Suzuki-Miyaura Pd(PPh₃)₄Introduction of aryl/heteroaryl groups
Buchwald-Hartwig Pd₂(dba)₃C–N bond formation

Example:
Indoline’s NH reacts with aryl halides to form biaryl derivatives under microwave irradiation .

Photochemical Behavior

  • The dimethylamino-phenyl group exhibits solvatochromism , shifting absorption maxima in polar solvents.

  • UV irradiation (λ = 254 nm) induces C–N bond cleavage in the urea core, forming amine byproducts .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and synthetic features of the target compound and its analogs:

Compound Name (Reference) Molecular Formula Molecular Weight Key Structural Features Pharmacological Activity (if reported) Synthesis Approach (Reference)
Target Compound C₂₅H₂₈ClN₅O₂ 478.0 g/mol 5-Chloro-2-methoxyphenyl; indolin-1-yl; 4-(dimethylamino)phenyl Not explicitly reported Not detailed in evidence
PQ401 (1-(5-chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea) C₁₈H₁₅ClN₄O₂ 362.8 g/mol 5-Chloro-2-methoxyphenyl; 2-methylquinolin-4-yl Kinase inhibitor (e.g., IGF-1R) Purine-based coupling reactions
1-(5-Chloro-2-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea C₁₉H₂₀ClN₃O₂ 357.8 g/mol 5-Chloro-2-methylphenyl; 1-(2-methoxyethyl)-indole Not reported Urea linkage via substitution
1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(2-ethoxyphenyl)urea C₂₈H₃₄N₄O₂ 458.6 g/mol 2-Ethoxyphenyl; dihydroisoquinoline; 4-(dimethylamino)phenyl Not reported Multi-step alkylation and conjugation
M64HCl (1-(2-(dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea) C₂₃H₃₃ClN₆O₂ 485.0 g/mol Trifluoromethylphenyl; morpholino; pyridinyl FAK activator (intestinal epithelial protection) Salt formation (HCl)

Key Observations

Structural Variations: Aromatic Substituents: The target compound shares the 5-chloro-2-methoxyphenyl group with PQ401 , but PQ401 replaces the indolin and dimethylaminophenyl groups with a quinoline, likely altering solubility and target affinity. Heterocyclic Moieties: The indolin group in the target compound contrasts with the dihydroisoquinoline in and the indole in . Dimethylamino Groups: The 4-(dimethylamino)phenyl group in the target compound and may enhance solubility and receptor interactions compared to non-polar substituents in .

Pharmacological Implications: PQ401 and M64HCl demonstrate the role of urea derivatives in kinase modulation (IGF-1R) and FAK activation, respectively. The target compound’s indolin group may confer selectivity for similar pathways, though empirical validation is needed. The dimethylamino group in the target compound and could improve blood-brain barrier penetration compared to compounds lacking this feature.

Synthetic Approaches: Urea bond formation often employs carbamoylation (e.g., triphosgene-mediated reactions in ) or substitution (e.g., ).

Research Findings and Data Gaps

  • Physicochemical Properties : Molecular weights range from 357.8 to 485.0 g/mol, with the target compound (478.0 g/mol) falling within the typical range for drug-like molecules.
  • Biological Data: Limited activity data for the target compound exist in the provided evidence.
  • Synthetic Yields : Yields for analogs vary widely (e.g., 17–48% in ), highlighting challenges in synthesizing complex urea derivatives.

Q & A

Basic: What are the established synthetic methodologies for this urea derivative?

Answer:
The synthesis involves reacting substituted isocyanates with amines under controlled conditions. Two primary approaches are:

  • One-step method : Use triphosgene (1/3 equivalent) with trimethylamine to generate an aryl isocyanate intermediate in situ, followed by coupling with the amine component (e.g., indolin-1-yl ethylamine derivatives). This method achieved a 72% yield in analogous urea syntheses .
  • Two-step method : First, prepare a phenyl carbamate intermediate, then substitute with the target amine. This approach allows isolation of intermediates for quality control .
    Key considerations include solvent choice (e.g., dichloromethane or toluene for inertness) and using bases like triethylamine to neutralize HCl byproducts .

Basic: Which spectroscopic techniques are critical for structural characterization?

Answer:
A combination of techniques ensures accurate structural confirmation:

  • FTIR : Identifies urea carbonyl stretches (~1640–1680 cm⁻¹) and aromatic C-H vibrations .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR resolve substituent patterns (e.g., methoxy, dimethylamino groups) and confirm urea linkage .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography (if crystals are obtainable): Provides definitive 3D structural data, as demonstrated for structurally similar urea derivatives .

Advanced: How can reaction yields be systematically optimized?

Answer:
Optimization strategies include:

  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, molar ratios, solvent polarity). For example, flow chemistry setups enable precise control of reaction parameters (residence time, mixing efficiency), improving reproducibility .
  • Catalyst screening : Evaluate bases (e.g., triethylamine vs. DBU) or phase-transfer catalysts to enhance reaction kinetics .
  • In-line analytics : Use techniques like UV-Vis or HPLC to monitor reaction progress in real time, allowing rapid adjustments .

Advanced: How to address contradictions in reported solubility or stability data?

Answer:
Discrepancies often arise from experimental variables. Mitigation strategies include:

  • Standardized protocols : Use HPLC-grade solvents, controlled humidity, and calibrated equipment for solubility measurements.
  • Stability studies : Conduct accelerated degradation tests under varying pH, temperature, and light exposure. For example, analogs with chloro-substituted aryl groups showed sensitivity to UV light, necessitating dark storage .
  • Cross-validation : Compare results with orthogonal methods (e.g., gravimetric analysis vs. spectrophotometry) .

Advanced: What computational approaches predict biological activity or binding modes?

Answer:

  • Molecular docking : Use X-ray or NMR-derived structures (e.g., urea core conformation from ) to model interactions with target proteins (e.g., kinases or GPCRs).
  • QSAR modeling : Correlate electronic properties (e.g., Hammett constants of substituents) with bioactivity data from analogs .
  • MD simulations : Assess dynamic stability of ligand-receptor complexes, focusing on hydrogen bonds between the urea moiety and active-site residues.

Basic: What are the key purity assessment criteria for intermediates?

Answer:

  • Chromatography : HPLC or TLC to detect unreacted starting materials or side products (e.g., symmetrical ureas from isocyanate dimerization) .
  • Elemental analysis : Confirm stoichiometric ratios of C, H, N, and Cl.
  • Melting point consistency : Sharp melting ranges (<2°C variation) indicate high purity .

Advanced: How to design analogs to improve metabolic stability?

Answer:

  • Bioisosteric replacement : Substitute metabolically labile groups (e.g., methoxy with trifluoromethoxy) while retaining activity .
  • Prodrug strategies : Introduce enzymatically cleavable groups (e.g., esters) to the urea nitrogen, as seen in related compounds .
  • Metabolic profiling : Use liver microsome assays to identify vulnerable sites (e.g., indoline ring oxidation) and guide structural modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.